2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile
Overview
Description
2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H3BrClFN2 and a molecular weight of 249.47 g/mol . This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzonitrile core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale batch processes with optimized reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with a different aryl or vinyl group using palladium catalysts and boron reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile depends on its specific application. In biochemical assays, it may interact with target proteins or enzymes, altering their activity. The presence of multiple halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile can be compared with other halogenated benzonitriles, such as:
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile: Similar in structure but with different halogen positions.
2-Amino-6-fluorobenzonitrile: Lacks the bromine and chlorine atoms, resulting in different reactivity and applications.
3-Bromo-6-chloro-2-fluorobenzonitrile: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and binding characteristics, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-3-bromo-5-chloro-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBMUGJYCLTPIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)C#N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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